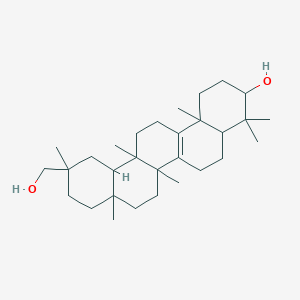
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine is a purine nucleoside analog known for its significant biological activity. This compound is particularly noted for its antitumor properties, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine typically involves the benzoylation of 5-Methoxyuridine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of 5-Methoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete benzoylation.
Purification: The product is purified using column chromatography to obtain pure 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl-protected hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the uridine moiety.
Reduction: Deprotected uridine derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by disrupting their ability to proliferate. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
- 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine
- 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine
Comparison:
- 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine: Similar in structure but with acetyl groups instead of benzoyl groups, leading to different reactivity and solubility properties.
- 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine: Contains a methyl group instead of a methoxy group, affecting its biological activity and mechanism of action.
- 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine: Incorporates a fluorine atom, which significantly alters its anticancer properties and mechanism of action.
2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine stands out due to its specific methoxy substitution, which influences its interaction with biological targets and its overall efficacy as an anticancer agent .
Properties
Molecular Formula |
C31H26N2O10 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38) |
InChI Key |
SHULCCQTYFCRIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)


![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)



![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)



![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
